Crystal structure and hydronium nitronate formation of 2-nitro-1,3-indandione dihydrate
Crystal structure and hydronium nitronate formation of 2-nitro-1,3-indandione dihydrate
An In-Depth Technical Guide to the Crystal Structure and Hydronium Nitronate Formation of 2-Nitro-1,3-Indandione Dihydrate
Abstract As a Senior Application Scientist, I approach the structural characterization of 2-nitro-1,3-indandione dihydrate (NIDADO) not merely as a descriptive exercise, but as a fundamental case study in acid-base thermodynamics, resonance stabilization, and solid-state chemistry. This whitepaper deconstructs the mechanistic basis of hydronium nitronate formation, the crystallographic parameters that define its solid-state lattice, and the self-validating experimental workflows used to elucidate its structure.
The Chemical Nature of 2-Nitro-1,3-Indandione
2-Nitro-1,3-indandione is a highly reactive cyclic β -diketone. Originally explored extensively by Gustavs Vanags and the Riga school of organic chemists[1], this compound is renowned for its exceptional acidity. The presence of a strongly electron-withdrawing nitro group at the C(2) position, flanked by two carbonyl groups, renders the C(2) proton highly labile[2].
When crystallized in the presence of water, NIDADO does not simply form a standard hydrate. Instead, the thermodynamic drive to stabilize the negative charge leads to a complete proton transfer to the aqueous solvent, resulting in the formation of a stable hydronium nitronate salt[2].
Mechanistic Basis of Hydronium Nitronate Formation
The formation of the hydronium nitronate salt is a textbook example of a self-assembling, charge-delocalized system.
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Proton Transfer: Upon hydration, the highly acidic proton at C(2) is transferred to the water molecules.
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Cation Formation: The water molecules organize into an asymmetric H5O2+ arrangement (a Zundel-like hydronium cation)[2].
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Anion Stabilization: The resulting 1,3-indandione-2-nitronate anion stabilizes itself via extensive resonance. The negative charge is not localized on a single atom but is distributed across the part of the molecule containing the oxygen atoms (both the nitro and carbonyl oxygens)[2].
The causality here is critical: the extreme electron-withdrawing nature of the functional groups forces the proton dissociation, while the resulting delocalized π -system provides the thermodynamic sink necessary to stabilize the crystalline salt.
Mechanistic pathway of proton transfer and crystal lattice formation in NIDADO.
Crystallographic Analysis and Structural Parameters
X-ray crystallography provides the definitive proof of the hydronium nitronate structure. The compound crystallizes as yellow prisms in the monoclinic space group P21/c [2].
Structural refinement reveals that the nitronate exhibits minor deviations from strict planarity. Specifically, the carbonyl groups adopt a twisted conformation relative to the benzene ring, making an angle of 4.85° with the O(4)−N(2)−O(5) plane[3]. The crystal lattice is held together by a robust hydrogen-bonding system where the carbonyl and nitro oxygen atoms act as acceptors from the H5O2+ cation[3].
Table 1: Crystallographic Parameters of NIDADO [2]
| Parameter | Value |
| Molecular Formula | C9H9O6N |
| Formula Weight | 227.18 g/mol |
| Crystal Habit | Yellow prism |
| Melting Point | 113-114 °C (uncorrected) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=9.756(2)A˚ , b=5.149(1)A˚ , c=19.911(5)A˚ |
| Beta Angle ( β ) | 102.49(2)° |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density ( Dc ) | 1.55 g/cm³ |
| Observed Density ( Do ) | 1.58 g/cm³ |
| Final R index | 0.069 |
Experimental Workflow: Synthesis, Crystallization, and X-Ray Diffraction
To ensure scientific integrity, the experimental protocol must be a self-validating system. The following workflow details the causality behind each step of the structural elucidation.
Step 1: Preparation and Crystallization
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Procedure: Dissolve high-purity 2-nitro-1,3-indandione in an aqueous solvent system. Allow the solution to undergo slow solvent evaporation at ambient temperature until yellow prism crystals form.
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Causality: Slow evaporation is strictly required to ensure the orderly deposition of molecules into the crystal lattice, minimizing structural defects. The aqueous environment is non-negotiable, as it provides the stoichiometric water molecules necessary for dihydrate formation and the subsequent acid-base proton transfer.
Step 2: X-Ray Diffraction Data Collection
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Procedure: Isolate a single, high-quality yellow prism crystal and mount it on a diffractometer. Collect intensity data using monochromatic X-ray radiation.
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Causality: The distinct yellow prism habit aids in visually selecting a single, untwinned crystal. Twinning would convolute the diffraction pattern, making accurate space group determination ( P21/c ) impossible.
Step 3: Structure Solution and Refinement
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Procedure: Solve the phase problem using direct methods. Perform full-matrix least-squares calculations to refine the atomic coordinates.
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Causality: Full-matrix least-squares refinement minimizes the difference between the observed and calculated structure factors. Achieving a final R index of 0.069 acts as the internal validation metric, confirming that the assigned electron density accurately reflects the asymmetric H5O2+ arrangement and the delocalized nitronate anion[2].
Charge Delocalization and Spectroscopic Validation
While X-ray crystallography provides the spatial coordinates, spectroscopic methods are required to validate the electronic environment. The hypothesis that the negative charge is delocalized over the oxygen-containing region of the molecule is strongly supported by 13C NMR spectroscopy[2].
The chemical shifts of the carbon atoms in the conjugated system reflect their partial double-bond character and the electron density distribution.
Table 2: 13C NMR Chemical Shifts of the Nitronate Anion [3]
| Atom Position | Chemical Shift ( δ , ppm) |
| C(1) | 184.97 |
| C(2) | 120.91 |
| C(3a) | 135.15 |
| C(4) | 121.04 |
| C(5) | 133.52 |
| (Uncertainty: ±0.07 ppm) |
The downfield shift of C(1) confirms its strong carbonyl character, while the shifts at C(2) and the aromatic carbons validate the extensive resonance network that stabilizes the nitronate form in both solution and the solid state[3].
References
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Simonsen, O., & Jacobsen, J. P. (1977). The crystal and molecular structure of 2-nitro-1,3-indandione dihydrate. A hydronium nitronate. Acta Crystallographica Section B, 33(10), 3045-3049. Source: IUCr Journals. URL:[Link]
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Wikipedia Contributors. (2020). Gustavs Vanags. Source: Wikipedia, The Free Encyclopedia. URL:[Link]
